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Compound of Interest

Compound Name: 7,7-Dimethyloxepan-2-one

Cat. No.: B15439459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound

7,7-Dimethyloxepan-2-one (CAS No. 76638-13-6). Due to the limited availability of a

complete, published experimental dataset for this specific molecule, this guide combines

known information with representative data from structurally similar compounds and outlines

the standard experimental protocols for acquiring such data.

Chemical Structure and Properties
IUPAC Name: 7,7-Dimethyloxepan-2-one

Molecular Formula: C₈H₁₄O₂

Molecular Weight: 142.20 g/mol

Synonyms: ε,ε-Dimethyl-ε-caprolactone

Synthesis
7,7-Dimethyloxepan-2-one is typically synthesized via the Baeyer-Villiger oxidation of 2,2-

dimethylcyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the

carbonyl group of the cyclic ketone, forming a lactone (a cyclic ester). Common oxidizing

agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-

CPBA) or hydrogen peroxide in the presence of a Lewis acid catalyst.[1][2][3][4][5]
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Spectroscopic Data
The following tables summarize the expected spectroscopic data for 7,7-Dimethyloxepan-2-
one. Where specific experimental data is not available, representative values for similar ε-

caprolactones are provided to give an indication of the expected spectral features.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 4.2 t 2H -O-CH₂-

~ 2.5 t 2H -C(=O)-CH₂-

~ 1.7 - 1.9 m 4H -CH₂-CH₂-

~ 1.3 s 6H -C(CH₃)₂-

Note: This is a predicted spectrum. Actual values may vary.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm) Assignment

~ 175 -C=O (Ester)

~ 80 -C(CH₃)₂-O-

~ 65 -O-CH₂-

~ 35 -C(=O)-CH₂-

~ 29 Methylene carbons

~ 25 Methyl carbons

Note: This is a predicted spectrum. Actual values may vary.
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3.2. Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 1735 - 1750 Strong C=O stretch (lactone)

~ 1250 Strong C-O stretch (ester)

2850 - 2960 Medium C-H stretch (aliphatic)

3.3. Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z Interpretation

142 [M]⁺ (Molecular ion)

127 [M - CH₃]⁺

99 [M - C₃H₇]⁺ (Loss of isopropyl group)

56 McLafferty rearrangement fragment

Experimental Protocols
The following are detailed methodologies for the key experiments typically used to obtain the

spectroscopic data presented above.

4.1. Synthesis: Baeyer-Villiger Oxidation of 2,2-Dimethylcyclohexanone

Dissolution: 2,2-dimethylcyclohexanone is dissolved in a suitable aprotic solvent, such as

dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

Cooling: The solution is cooled in an ice bath to 0 °C.
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Addition of Oxidant: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same

solvent is added dropwise to the ketone solution while maintaining the temperature at 0 °C.

The reaction is stirred for several hours at this temperature and then allowed to warm to

room temperature.

Workup: The reaction mixture is washed sequentially with a saturated aqueous solution of

sodium bicarbonate (NaHCO₃) to remove excess peroxy acid and the resulting meta-

chlorobenzoic acid, followed by a wash with brine.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g.,

MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a

rotary evaporator.

Purification: The crude product, 7,7-Dimethyloxepan-2-one, is purified by column

chromatography on silica gel or by distillation under reduced pressure.

4.2. NMR Spectroscopy

Sample Preparation: A small amount of the purified 7,7-Dimethyloxepan-2-one is dissolved

in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane

(TMS) may be added as an internal standard (0 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is

shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard

pulse sequences.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent

peak or TMS.

4.3. IR Spectroscopy

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g.,

NaCl or KBr), or a small amount of the neat liquid is placed on the crystal of an Attenuated

Total Reflectance (ATR) accessory.
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Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded

over the range of approximately 4000 to 400 cm⁻¹. A background spectrum of the empty

sample holder is typically recorded and subtracted from the sample spectrum.

4.4. Mass Spectrometry

Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the

mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

Ionization: The sample is ionized, commonly using Electron Ionization (EI) for GC-MS, which

involves bombarding the sample with a high-energy electron beam.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow from synthesis to spectroscopic

characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15439459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis

Synthesis of 7,7-Dimethyloxepan-2-one
(e.g., Baeyer-Villiger Oxidation)

Purification
(e.g., Chromatography, Distillation)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 7,7-
Dimethyloxepan-2-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15439459#spectroscopic-data-for-7-7-
dimethyloxepan-2-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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